2-((2-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid is a glycine derivative. This compound is known for its unique structure, which includes a benzyloxy group, a cyclohexyl ring, and an amino acetic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid typically involves multiple steps. One common method includes the reaction of benzyloxycarbonyl chloride with glycine to form an intermediate, which is then reacted with cyclohexylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((2-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid, while reduction of the carbonyl group can produce benzyl alcohol .
Scientific Research Applications
2-((2-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-((2-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Benzyloxy)phenyl)acetic acid
- 2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid
Uniqueness
Compared to similar compounds, 2-((2-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[[2-[(2-oxo-2-phenylmethoxyethyl)amino]cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C17H24N2O4/c20-16(21)10-18-14-8-4-5-9-15(14)19-11-17(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-15,18-19H,4-5,8-12H2,(H,20,21) |
InChI Key |
DYSJPSGIQPBTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC(=O)O)NCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.